molecular formula C7H8N4 B3073723 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018143-51-5

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B3073723
CAS No.: 1018143-51-5
M. Wt: 148.17 g/mol
InChI Key: BWEDESALKLSRMT-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1018143-51-5) is a versatile pyrazolopyrimidine derivative of significant interest in medicinal and synthetic chemistry. This amine-functionalized heterocyclic compound serves as a valuable building block and key synthetic intermediate for the development of novel therapeutic agents. The pyrazolopyrimidine core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities. Research into related pyrazolopyrimidine structures has identified them as potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors, forming the basis of anti-diabetic drugs such as Anagliptin . Beyond this, the broader class of pyrazolopyrimidines has demonstrated considerable potential, exhibiting properties as antitrypanosomal and antischistosomal agents, HMG-CoA reductase inhibitors, COX-2 selective inhibitors, and KDR kinase inhibitors . The molecular structure of this purine analogue allows for specific interactions with biological targets, making it a compound of high interest for researchers in hit-to-lead optimization and for exploring new chemical space in heterocyclic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEDESALKLSRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Methylpyrazolo 1,5 a Pyrimidin 6 Amine and Its Analogs

Foundational Cyclocondensation Approaches to the Pyrazolo[1,5-a]pyrimidine (B1248293) Core Synthesis

The most prevalent and foundational route for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 3-aminopyrazole, acting as a 1,3-bisnucleophilic system, and a suitable 1,3-biselectrophilic compound. mdpi.com This strategy is highly adaptable, enabling structural diversification at positions 2, 3, 5, 6, and 7 of the resulting fused heterocyclic system. mdpi.com

The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction of 3-aminopyrazoles (which can exist in tautomeric equilibrium with 5-aminopyrazoles) with a variety of 1,3-biselectrophilic reagents. mdpi.com These reagents include, but are not limited to, β-dicarbonyl compounds, β-enaminones, and β-ketonitriles. mdpi.com The choice of the biselectrophile is crucial as it dictates the substitution pattern on the newly formed pyrimidine (B1678525) ring.

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed and classical strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov In this reaction, the 5-aminopyrazole acts as a nucleophile, initiating an attack on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov The reaction typically proceeds under acidic or basic conditions. nih.gov

A key step in the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives involves the reaction of 5-amino-3-methylpyrazole with a β-dicarbonyl compound like diethyl malonate. This reaction, conducted in the presence of a base such as sodium ethoxide, yields the dihydroxy intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775), in high yield. nih.gov This intermediate is crucial for further functionalization to obtain various analogs. nih.gov

While this approach is efficient with symmetrical dicarbonyl compounds, the use of unsymmetrical diketones can lead to mixtures of regioisomers. nih.gov However, studies have demonstrated that regioselective formation of specific isomers can be achieved, highlighting the influence of the β-dicarbonyl compound's structure in controlling the reaction pathway. nih.govrsc.org

3-Aminopyrazole Derivativeβ-Dicarbonyl CompoundConditionsProductYieldRef
5-Amino-3-methylpyrazoleDiethyl malonateSodium ethoxide, reflux2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89% nih.gov
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneRefluxCyclopentapyrazolo[1,5-a]pyrimidinesGood nih.gov
3-Substituted-5-amino-1H-pyrazoles2-EthoxycarbonylcyclopentanoneRefluxCyclopentapyrazolo[1,5-a]pyrimidinesGood nih.gov
5-Amino-N-aryl-1H-pyrazolesAcetylacetoneGlacial acetic acid, boilingN-Aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]-pyrimidine-3-carboxamidesN/A bme.hu

β-Enaminones serve as highly effective 1,3-biselectrophilic partners in the synthesis of pyrazolo[1,5-a]pyrimidines. They are often considered more reactive than their β-dicarbonyl counterparts. A highly efficient methodology for synthesizing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines involves the microwave-assisted, solvent-free cyclocondensation of 5-aminopyrazoles with various β-enaminones, which produces the desired products in high yields. chim.it

The reaction mechanism is believed to proceed via an initial Michael-type addition of the endocyclic N-2 atom of the aminopyrazole to the electrophilic β-carbon of the enaminone. This is followed by a cyclocondensation step involving the exocyclic amino group and the carbonyl carbon, which concludes with the elimination of an amine molecule to yield the aromatic pyrazolo[1,5-a]pyrimidine system. chim.it This approach offers excellent regioselectivity. chim.it Furthermore, a one-pot methodology has been developed where amino pyrazoles, enaminones, and sodium halides react to form 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

3-Aminopyrazole Derivativeβ-Enaminone DerivativeConditionsProductYieldRef
NH-5-AminopyrazolesVarious β-enaminonesMicrowave (MW), 180°C, 2 min, solvent-free2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines88-97% chim.it
Amino pyrazolesEnaminones (or chalcone) and Sodium Iodide (NaI)K₂S₂O₈, Water3-Iodo-pyrazolo[1,5-a]pyrimidinesNearly quantitative nih.gov
5-Amino-1H-pyrazolesE-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-oneAcetic acid, refluxThiazolo[3,2-a]benzimidazole-substituted pyrazolo[1,5-a]pyrimidinesN/A ias.ac.in

β-Ketonitriles are another important class of 1,3-biselectrophiles for pyrazolo[1,5-a]pyrimidine synthesis. mdpi.com It is noteworthy that the reaction between β-ketonitriles and hydrazines is one of the most versatile and widely used methods for preparing the 5-aminopyrazole precursors themselves. arkat-usa.org

In the context of forming the fused ring system, 3-aminopyrazoles react with β-ketonitriles through a cyclocondensation process. This method can be adapted to introduce specific functionalities onto the pyrazolo[1,5-a]pyrimidine core. For instance, a microwave-assisted methodology utilizes 1,3-biselectrophilic β-ketonitriles that bear a hydrazone functional group to produce 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines. mdpi.com This strategy is particularly useful as the azo group can be subsequently reduced to an amine, providing a route to 6-amino derivatives. mdpi.com Similarly, the reaction with arylidenemalononitriles allows for the introduction of both an amine and a nitrile group onto the pyrimidine ring, yielding highly functionalized products suitable for further chemical transformations. mdpi.com

3-Aminopyrazole Derivativeβ-Ketonitrile DerivativeConditionsProduct FeatureRef
5-Substituted aminopyrazoles3-Oxo-2-(2-arylhydrazinylidene)butanenitrilesMicrowave (MW), solvent-free6-(Aryldiazenyl) and 7-amino substituted rsc.org
3,5-DiaminopyrazoleArylidenemalononitrilesN/A5,7-Diamino-6-cyano substituted mdpi.com
5-Amino-N-aryl-1H-pyrazoles2-(4-Methoxybenzylidene)malononitrileEthanol, reflux5-Amino-7-(4-methoxyphenyl)-6-cyano substituted bme.hu

The reaction of aminopyrazoles with acetylene (B1199291) derivatives represents a modern and efficient approach to the pyrazolo[1,5-a]pyrimidine core. bme.hu Acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, and ethyl propiolate, have been successfully employed as the 1,3-biselectrophilic component. bme.hu

A green synthetic strategy has been developed that utilizes ultrasound irradiation to facilitate the reaction between 5-aminopyrazoles and these acetylenic esters in an aqueous medium, with KHSO₄ as a catalyst. bme.hu This method is notable for its environmental benefits and good product yields. The reaction of 5-aminopyrazoles with symmetric alkynes like DMAD or unsymmetric ones like methyl propiolate proceeds efficiently to afford the corresponding pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu

3-Aminopyrazole DerivativeAcetylene DerivativeConditionsProductYieldRef
5-AminopyrazolesDimethyl acetylenedicarboxylate (DMAD)KHSO₄, Aqueous ethanol, UltrasoundPyrazolo[1,5-a]pyrimidin-7(4H)-one derivativesGood bme.hu
5-AminopyrazolesMethyl propiolateKHSO₄, Aqueous ethanol, UltrasoundPyrazolo[1,5-a]pyrimidin-7(4H)-one derivativesGood bme.hu
5-AminopyrazolesEthyl propiolateKHSO₄, Aqueous ethanol, UltrasoundPyrazolo[1,5-a]pyrimidin-7(4H)-one derivativesGood bme.hu

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, have emerged as powerful and efficient tools for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org These strategies are highly valued for their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity. rsc.org

A widely adopted MCR involves the three-component reaction of 3-amino-1H-pyrazoles, various aldehydes, and a β-dicarbonyl compound. nih.gov This reaction is often performed under microwave irradiation, which significantly reduces reaction times from hours to minutes and typically results in high yields and purity. nih.gov Another well-established MCR involves the condensation of 3-amino-1H-pyrazoles with aldehydes and an activated methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov

More advanced MCRs have also been developed. For example, an efficient rhodium(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides provides access to a diverse range of pyrazolo[1,5-a]pyrimidines under straightforward benchtop conditions with microwave heating. nih.govnih.gov This method demonstrates broad substrate scope, tolerating a wide variety of functional groups on the aldehyde and aminopyrazole components. nih.gov

Component 1Component 2Component 3Conditions/CatalystProduct TypeRef
3-Amino-1H-pyrazolesAldehydesβ-Dicarbonyl compoundsMicrowave (MW) irradiationSubstituted pyrazolo[1,5-a]pyrimidines nih.gov
3-Amino-1H-pyrazolesAldehydesActivated methylene compounds (e.g., malononitrile)One-potSubstituted pyrazolo[1,5-a]pyrimidines nih.gov
3-AminopyrazolesAldehydesSulfoxonium ylidesRh(III) catalyst, MW heatingDiverse pyrazolo[1,5-a]pyrimidines nih.govnih.gov
3(5)-AminopyrazolesArylglyoxal hydratesDimedone or 1,3-cyclohexanedioneAlcohol medium5-Aroyl-substituted pyrazolo[1,5-a]quinazolin-6-ones researchgate.net
Amino pyrazolesChalconesDiaryl/dialkyl diselenidesI₂ catalyst3-Selenylated pyrazolo[1,5-a]pyrimidines rsc.org

Reactions of 3-Aminopyrazoles with 1,3-Biselectrophilic Compounds

Targeted Synthesis of the 2-Methylpyrazolo[1,5-a]pyrimidine Ring System

The formation of the 2-methylpyrazolo[1,5-a]pyrimidine scaffold is a critical step and can be accomplished through several reliable routes, primarily utilizing 3-methyl-1H-pyrazol-5-amine as a key precursor.

A highly regioselective method for the synthesis of 7-substituted-2-methylpyrazolo[1,5-a]pyrimidines involves the reaction of 3-methyl-1H-pyrazol-5-amine with β-dimethylaminovinyl ketones. These ketones are readily prepared from the corresponding methyl ketones and N,N-dimethylformamide-dimethylacetal (DMF-DMA). The subsequent cyclocondensation reaction with 3-methyl-1H-pyrazol-5-amine in refluxing acetic acid provides the desired pyrazolo[1,5-a]pyrimidine core. researchgate.net

The general reaction scheme is as follows:

Formation of β-dimethylaminovinyl ketone: A methyl ketone is reacted with DMF-DMA.

Cyclocondensation: The resulting β-dimethylaminovinyl ketone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the 2-methyl-7-substituted-pyrazolo[1,5-a]pyrimidine.

This method is particularly useful for introducing a variety of substituents at the 7-position, depending on the starting methyl ketone used.

Table 1: Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines

Starting Methyl Ketone (R-CO-CH₃) β-Dimethylaminovinyl Ketone Intermediate Final Product Yield (%)
Acetophenone (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine 85
4-Methylacetophenone (E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one 2-Methyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine 88
4-Fluoroacetophenone (E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine 90
4-Chloroacetophenone (E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one 7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine 92

A common and versatile multistep approach to the 2-methylpyrazolo[1,5-a]pyrimidine system starts with the condensation of 5-amino-3-methylpyrazole with a β-dicarbonyl compound or its equivalent, such as diethyl malonate. nih.gov This initial reaction, typically carried out in the presence of a base like sodium ethoxide, forms a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. nih.govsemanticscholar.org

This intermediate can then be subjected to a chlorination reaction, commonly using phosphorus oxychloride (POCl₃), to yield the highly versatile 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.govsemanticscholar.org The chlorine atoms at positions 5 and 7 are excellent leaving groups and can be selectively displaced by various nucleophiles to introduce a wide range of functional groups. The chlorine at position 7 is noted to be more reactive than the one at position 5. nih.govsemanticscholar.org

The reaction sequence is summarized below:

Cyclocondensation: 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethoxide to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Chlorination: The diol intermediate is treated with phosphorus oxychloride to produce 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Table 2: Key Intermediates from 5-Amino-3-methylpyrazole

Reactant Reagents and Conditions Intermediate Product Yield (%)
5-Amino-3-methylpyrazole Diethyl malonate, NaOEt, reflux 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol 89
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol POCl₃, reflux 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine 61

Strategies for Introducing the Amine Functionality at Position 6 of Pyrazolo[1,5-a]pyrimidines

Once the pyrazolo[1,5-a]pyrimidine core is established, the next critical step is the introduction of the amine group at the C-6 position. This can be achieved through the reduction of a suitable precursor group or via alternative amination pathways.

A viable strategy for installing an amine group at C-6 involves the reduction of a precursor functional group at that position. One such precursor is an aryldiazenyl (azo) group. The synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines can be achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic derivatives that contain a hydrazone functional group. nih.gov The subsequent reductive cleavage of the azo bond leads to the formation of the desired 6-amino functionality. nih.gov

Another potential precursor is a nitro group. While direct examples of the reduction of a 6-nitro-2-methylpyrazolo[1,5-a]pyrimidine are not extensively detailed in the provided context, the reduction of nitro groups on the pyrazolo[1,5-a]pyrimidine ring system has been demonstrated. For instance, 3-nitropyrazolo[1,5-a]pyrimidines have been successfully reduced to their corresponding 3-amino derivatives using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. rsc.org This suggests that a similar reduction of a 6-nitro precursor would be a feasible route to 2-methylpyrazolo[1,5-a]pyrimidin-6-amine.

Table 3: Reduction of Precursor Groups on the Pyrazolo[1,5-a]pyrimidine Ring

Precursor at C-6 (or analogous position) Reagents and Conditions Product
6-(Phenyldiazenyl) Reductive cleavage 6-Amino
3-Nitro H₂, Pd/C, Ethanol, 25°C 3-Amino

Alternative pathways for introducing the C-6 amine group often rely on modern cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example. wikipedia.org This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org To apply this to the synthesis of this compound, a 6-halo-2-methylpyrazolo[1,5-a]pyrimidine precursor would be required.

While the provided search results highlight the application of the Buchwald-Hartwig reaction for amination at the C-5 position of the pyrazolo[1,5-a]pyrimidine core, the principles of this methodology are broadly applicable. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base (like cesium carbonate) to couple the halo-substituted pyrazolopyrimidine with an amine source. nih.govnih.gov

This approach offers a powerful and versatile method for introducing a wide variety of primary and secondary amines at a specific position on the heterocyclic ring, provided the corresponding halogenated precursor is accessible.

Advanced Synthetic Methodologies

To enhance efficiency, yield, and structural diversity, advanced synthetic methodologies are increasingly being employed in the synthesis of pyrazolo[1,5-a]pyrimidines.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov In the context of pyrazolo[1,5-a]pyrimidine synthesis, microwave-assisted methods have been successfully used for the cyclization of 5-amino-1H-pyrazoles with various electrophiles. nih.gov For example, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in acetic acid under microwave heating has been used to produce 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates. beilstein-journals.org This technology often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer a highly efficient approach to complex molecules. semanticscholar.org Several MCRs have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov A common strategy involves the one-pot reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound. nih.gov This approach allows for the rapid generation of diverse libraries of substituted pyrazolo[1,5-a]pyrimidines by varying the three components. semanticscholar.orgmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing powerful tools for the late-stage functionalization of heterocyclic cores like 2-methylpyrazolo[1,5-a]pyrimidine.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst. This reaction has been effectively employed in the synthesis of various analogs of 2-methylpyrazolo[1,5-a]pyrimidine, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents.

In a notable application, the Suzuki coupling has been utilized to synthesize 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. nih.govrsc.org Starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a variety of aryl and heteroaryl boronic acids can be coupled at the C3 position. nih.gov Subsequently, after activation of the C5-oxo group, a second Suzuki coupling can be performed to introduce another aryl group at the C5 position. nih.govrsc.org This sequential approach allows for the creation of a diverse library of compounds with different substitution patterns. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions such as debromination. nih.gov

Table 1: Examples of Suzuki Coupling Reactions for the Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

Entry Halide Substrate Boronic Acid Catalyst/Ligand Base Solvent Product Yield (%) Reference
1 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Phenylboronic acid XPhosPdG2/XPhos K3PO4 1,4-Dioxane/H2O 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 74 nih.gov
2 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4-Methoxyphenylboronic acid XPhosPdG2/XPhos K3PO4 1,4-Dioxane/H2O 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 89 nih.gov
3 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine Indole-4-boronic acid pinacol (B44631) ester Tetrakis(triphenylphosphine)palladium(0) 2M aq Na2CO3 DME 4-{2-methyl-5-(1H-indol-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine 83 mdpi.comnih.gov
4 6-Chloropurine (B14466) ribonucleoside Phenylboronic acid Pd(OAc)2/Xantphos Cs2CO3 Toluene 6-Phenylpurine ribonucleoside - nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and amines. This reaction is particularly valuable for the synthesis of this compound and its N-substituted analogs, which can be challenging to prepare using traditional methods. wikipedia.orglibretexts.org

The successful application of this methodology has been demonstrated in the synthesis of a series of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. mdpi.comnih.gov For instance, the coupling of 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine with a masked aminopyrazole was achieved using a palladium catalyst with a specialized phosphine ligand, such as Xantphos, and a base like cesium carbonate. mdpi.comnih.gov This strategy highlights the ability of the Buchwald-Hartwig amination to tolerate complex heterocyclic substrates and functionalized amines. The choice of ligand is critical in these reactions, as it influences the catalyst's activity and stability, thereby affecting the reaction's efficiency and scope. wikipedia.org

While direct examples of Buchwald-Hartwig amination specifically at the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine are not extensively detailed in the provided search results, the successful amination of structurally similar 6-chloropurine nucleosides suggests the feasibility of this approach. nih.gov The reaction of 6-chloropurine derivatives with various aryl amines in the presence of a palladium acetate/Xantphos catalyst system furnished the corresponding 6-amino-purine analogs in good yields. nih.gov This provides a strong precedent for the application of Buchwald-Hartwig amination to synthesize this compound from a suitable 6-halo precursor.

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds, as it circumvents the need for pre-functionalized starting materials. bohrium.com In the context of pyrazolo[1,5-a]pyrimidines, palladium-catalyzed C-H functionalization has been explored to introduce various substituents directly onto the heterocyclic core.

Recent studies have focused on the C-H functionalization of pyrazolo[1,5-a]pyrimidines at the C3 position. bohrium.com Methodologies for C-H halogenation, nitration, formylation, and other transformations have been developed, providing access to a range of functionalized derivatives. bohrium.com For instance, the direct C-H halogenation of pyrazolo[1,5-a]pyrimidines can be achieved using sodium halides as the halogen source and potassium persulfate as an oxidant. bohrium.com While these methods primarily target the C3 position, the development of regioselective C-H activation at other positions, such as C6, remains an active area of research. The ability to directly introduce an amino group or a precursor at the C6 position via C-H activation would represent a significant advancement in the synthesis of this compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. wikipedia.orgmit.edu The application of microwave irradiation has been particularly beneficial in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Several microwave-assisted protocols have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine core and its subsequent functionalization. wikipedia.orgmit.edu These methods include one-pot multi-component reactions, solvent-free syntheses, and palladium-catalyzed cross-coupling reactions. wikipedia.orgbohrium.com For example, a one-pot microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been established, allowing for the rapid construction of the heterocyclic scaffold from simple starting materials. bohrium.com In this approach, a β-ketonitrile is reacted with hydrazine (B178648) under microwave irradiation, followed by the addition of a β-ketoester and acetic acid to complete the cyclization, all in a single vessel. bohrium.com

Microwave irradiation has also been effectively combined with palladium catalysis to expedite cross-coupling reactions on the pyrazolo[1,5-a]pyrimidine nucleus. The Suzuki-Miyaura coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones with various boronic acids has been efficiently carried out under microwave conditions, significantly reducing reaction times compared to conventional heating. nih.govrsc.orgresearchgate.net

Table 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Entry Reaction Type Reactants Conditions Time Yield (%) Reference
1 One-pot pyrimidinone synthesis β-ketonitrile, hydrazine, β-ketoester Microwave, 150 °C 2 h 5 min 52 bohrium.com
2 Suzuki Coupling 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, 4-methoxyphenylboronic acid Microwave, XPhosPdG2/XPhos, K3PO4 - 89 nih.govrsc.org
3 Cyclization 3-oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-amino-1H-pyrazoles Microwave, solvent-free - High wikipedia.orgnih.govrsc.org
4 Cyclocondensation β-enaminones, NH-5-aminopyrazoles Microwave, 180 °C, solvent-free 2 min 88-97 nih.gov

Green Chemistry Approaches and Process Efficiency Optimization

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. In the synthesis of pyrazolo[1,5-a]pyrimidines, several green approaches have been explored to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. libretexts.orgsnnu.edu.cn

One notable green strategy is the use of solvent-free reaction conditions. libretexts.orgsnnu.edu.cn Mechanochemical synthesis, where mechanical force is used to induce chemical reactions in the absence of a solvent, has been successfully applied to the preparation of pyrazolo[1,5-a]pyrimidines. mdpi.com This method not only eliminates the need for potentially harmful solvents but can also lead to shorter reaction times and higher yields. Similarly, solvent-free microwave-assisted synthesis has proven to be an effective and eco-friendly approach for constructing the pyrazolo[1,5-a]pyrimidine scaffold. nih.govsnnu.edu.cn

The use of greener solvents is another important aspect of green chemistry. nih.gov Researchers have investigated the use of water and deep eutectic solvents (DESs) as reaction media for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of certain pyrazolo[1,5-a]pyrimidines has been successfully carried out in aqueous media, demonstrating the potential for more sustainable synthetic routes. nih.gov Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer a greener alternative to traditional volatile organic solvents and have been used in the synthesis of pyrazolo[1,5-a]pyrimidine analogs, providing advantages such as high yields and simple work-up procedures. nih.gov

Furthermore, the development of one-pot multi-component reactions contributes to process efficiency and greenness by reducing the number of synthetic steps, minimizing waste generation from intermediate purifications, and saving time and resources. libretexts.orgrsc.org

Functionalization and Derivatization of 2 Methylpyrazolo 1,5 a Pyrimidin 6 Amine Scaffolds

Chemical Transformations at Peripheral Positions of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic structure that lends itself to various chemical transformations. nih.govmdpi.com Its synthetic flexibility allows for structural modifications at nearly all peripheral positions. encyclopedia.pub Functional groups can be incorporated at positions 2, 5, and 7 during the primary ring-construction phase, while position 3 is often modified through subsequent functionalization and post-functionalization strategies. rsc.org

One of the most common and effective methods for preparing pyrazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation reaction between 3-amino-1H-pyrazoles and various 1,3-bis-electrophilic compounds. encyclopedia.pubmdpi.com The choice of the 1,3-bis-electrophile—such as β-dicarbonyls, β-enaminones, or β-ketonitriles—directly influences the substitution pattern on the resulting pyrimidine (B1678525) ring. encyclopedia.pubnih.gov

A key intermediate for introducing functionality, particularly at the 5- and 7-positions, is 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). This intermediate is typically synthesized by treating 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov The resulting dichloro-derivative serves as a versatile precursor for a variety of substitution reactions. nih.gov

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing the pyrazolo[1,5-a]pyrimidine core, especially at the electrophilic 5- and 7-positions. nih.gov Halogenated pyrazolo[1,5-a]pyrimidines are common substrates for these reactions, where halogen atoms act as leaving groups. nih.gov This allows for the introduction of nucleophiles such as amino, thiol, or hydroxyl groups, which can significantly alter the molecule's properties. nih.gov

Research has shown a marked difference in reactivity between the chlorine atoms at the C5 and C7 positions of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The C7 position is significantly more reactive towards nucleophilic attack. nih.gov This regioselectivity allows for the selective substitution at C7 while leaving the C5 position available for subsequent, different modifications. For instance, reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine (B109124) in the presence of potassium carbonate at room temperature results in the selective formation of 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine in high yield. nih.gov This mono-substituted product can then undergo further coupling reactions, such as Buchwald-Hartwig or Suzuki couplings, at the C5 position. nih.gov

This selective reactivity enables the controlled, stepwise introduction of different functional groups, which is a cornerstone for building libraries of diverse compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Achieving structural diversity is crucial for optimizing the biological activity of the pyrazolo[1,5-a]pyrimidine scaffold. A variety of synthetic methods are used to introduce a wide range of functional groups.

The reaction of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B148156) with hydrazine (B178648) hydrate (B1144303) provides a straightforward route to 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. ias.ac.in This hydrazinyl derivative can then serve as a precursor for constructing further annulated heterocyclic systems. ias.ac.in

Microwave-assisted synthesis has also been employed as an efficient method. For example, the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation regioselectively produces functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov This approach offers high yields and purity in short reaction times. nih.gov

The table below summarizes examples of functional groups introduced onto the pyrazolo[1,5-a]pyrimidine core.

PositionFunctional Group IntroducedSynthetic MethodReference
7MorpholineNucleophilic Substitution nih.gov
7HydrazineNucleophilic Substitution ias.ac.in
5 and 7Aromatic amines, alkylamines, alkoxidesNucleophilic Aromatic Substitution nih.gov
7Aryl groupsSuzuki Coupling nih.gov
5Amino groupsBuchwald-Hartwig Coupling nih.gov

Specific Modifications at the 6-Amine Position for Enhanced Research Applications

While modifications at the 5- and 7-positions are common, functionalization involving the C6 position is also synthetically important. The direct introduction of an amine at the C6 position via common aromatic substitution is not easily achieved. nih.gov Therefore, strategies that form the 6-amino group, such as the reduction of 6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines, provide a key entry point to this class of compounds. nih.gov Once the 6-amino group is installed, it serves as a versatile handle for further derivatization to generate novel analogues for research applications.

The amine at the 6-position can be acylated to form carboxamide derivatives. This transformation is typically achieved by reacting the 6-amine with an activated carboxylic acid, such as an acyl chloride or an anhydride, or by using standard peptide coupling reagents (e.g., EDCI, HOBt). researchgate.net These reactions attach a carbonyl-containing moiety to the exocyclic nitrogen, altering the electronic and steric properties of the molecule.

Alternatively, the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide (B3002153) can be approached from the corresponding carboxylic acid or carbonitrile. For example, 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been partially hydrolyzed using sulfuric acid to yield the corresponding carboxamide at the 3-position, demonstrating a relevant transformation on this scaffold. ekb.eg A patent describes the hydrolysis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide in the presence of sodium hydroxide (B78521) to yield 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, confirming the existence and stability of the 6-carboxamide intermediate. chemicalbook.com The synthesis of the parent 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has also been reported, starting from 3,3-dialkoxy propionate (B1217596) and 3-methyl-5-aminopyrazole. google.com This carboxylic acid can, in turn, be converted to the carboxamide through activation and reaction with ammonia.

The conversion of an aromatic amine, such as the 6-amine of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine, to a carbonitrile group is a well-established transformation in organic chemistry, typically proceeding via a Sandmeyer reaction. This two-step process involves the diazotization of the primary amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. The resulting diazonium intermediate is then treated with a cyanide salt, commonly copper(I) cyanide, to displace the diazonium group and install the carbonitrile.

While specific examples of this transformation at the C6 position of this particular scaffold are not prevalent in the reviewed literature, the synthesis of pyrazolo[1,5-a]pyrimidines bearing carbonitrile substituents at other positions is well-documented. For instance, 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been synthesized through the condensation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with arylpropenones. ekb.eg This highlights that the pyrazolo[1,5-a]pyrimidine core is stable to the conditions required for introducing and maintaining a nitrile functional group.

Post-Functionalization Strategies to Optimize Molecular Features

Post-functionalization refers to the chemical modification of an already-formed pyrazolo[1,5-a]pyrimidine scaffold. nih.govmdpi.com This approach is critical for the late-stage diversification of lead compounds and for optimizing molecular features to enhance biological activity or improve physicochemical properties. rsc.org

These strategies often leverage the reactivity of specific positions on the heterocyclic core. For example, after an initial nucleophilic substitution at the C7 position, the less reactive C5 halide remains available for a different transformation, such as a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reaction. nih.gov This allows for the sequential and controlled introduction of distinct aryl or amino substituents. nih.gov

Furthermore, functional groups introduced during the initial synthesis can be elaborated upon in subsequent steps. A carbonitrile group, for instance, can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reacted with hydroxylamine (B1172632) to form an amidoxime, which can then be cyclized to form oxadiazoles. ekb.eg These transformations expand the chemical space accessible from a single intermediate, providing a powerful tool for optimizing molecular features and exploring structure-activity relationships. nih.govrsc.org

Structure Activity Relationship Sar Studies of 2 Methylpyrazolo 1,5 a Pyrimidin 6 Amine Analogs

General Principles of SAR in Pyrazolo[1,5-a]pyrimidine (B1248293) Research

The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocyclic framework that provides a robust foundation for designing targeted therapeutic agents. nih.govmdpi.com Its structural versatility allows for chemical modifications at several key positions, primarily C2, C3, C5, C6, and C7, which significantly influence the compound's interaction with biological targets. nih.gov SAR studies are crucial in optimizing these interactions to achieve desired therapeutic outcomes. rsc.org

The primary goal of SAR in this class of compounds is to modulate several key characteristics:

Biological Activity: Enhancing the potency of the molecule against its intended biological target, often an enzyme such as a protein kinase. nih.gov

Selectivity: Improving the compound's ability to inhibit the target protein without affecting other related proteins, thereby reducing off-target effects. nih.gov

Pharmacokinetic Properties: Modifying features like metabolic stability, solubility, and bioavailability to ensure the compound is effective in a biological system. nih.gov

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is largely governed by their ability to form specific interactions within the binding site of a target protein. These interactions typically include:

Hydrogen Bonding: The nitrogen atoms within the fused ring system often act as hydrogen bond acceptors, anchoring the molecule in the hinge region of kinase active sites. mdpi.comnih.gov Substituents at various positions can introduce additional hydrogen bond donor or acceptor capabilities. nih.gov

Hydrophobic Interactions: Alkyl and aryl groups substituted on the scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing to affinity. mdpi.comnih.gov

π–π Stacking: The aromatic nature of the pyrazolo[1,5-a]pyrimidine core and its aryl substituents allows for π–π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

By systematically altering substituents, researchers can map the chemical space required for optimal binding. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the scaffold, influencing its binding affinity and reactivity. nih.govrsc.org

Impact of Substituents on Biological Activities and Selectivity

The 6-amine group is a key functional moiety that significantly influences the molecule's interaction with its biological target. As a hydrogen bond donor, the primary amine can form crucial hydrogen bonds that anchor the ligand within the active site of an enzyme. sci-hub.se In studies on KDR kinase inhibitors, the addition of a basic side-chain to the 6-position of the scaffold was shown to enhance intrinsic potency and dramatically improve cellular activity. sci-hub.se This improvement is often attributed to both enhanced binding and improved physical properties, such as aqueous solubility, which can lead to better cell permeability and target engagement. sci-hub.se

Modifications at the C3, C5, and C7 positions are among the most extensively studied strategies for optimizing the activity and selectivity of pyrazolo[1,5-a]pyrimidine analogs.

Position C3: This position is frequently substituted with aryl or heteroaryl groups. In KDR kinase inhibitors, a 3-thienyl group was found to be more potent than a 3-phenyl analog. sci-hub.se For TrkA kinase inhibitors, the introduction of a picolinamide (B142947) group at the C3 position was shown to significantly enhance biological activity. mdpi.com

Position C5: The C5 position is often considered critical for potency. nih.gov SAR studies on Pim-1 inhibitors revealed that installing a trans-4-aminocyclohexanol (B47343) group at C5 increased potency by 100-fold, whereas a C3 modification only increased it 10-fold. nih.gov This substituent was found to form key hydrogen bonding interactions with residues Asp-128 and Asp-131. nih.gov Furthermore, introducing electron-withdrawing groups, such as halogens (e.g., chlorine), at the C5 position can enhance metabolic stability and improve potency. nih.gov

The following table summarizes key SAR findings for the pyrazolo[1,5-a]pyrimidine scaffold based on published research.

PositionType of SubstituentObserved EffectTarget Class
C2 Methyl GroupCan influence metabolic stability and pharmacological profile.General
C3 Thienyl, PicolinamideIncreased potency and enhanced activity.Kinases (KDR, TrkA)
C5 Halogens (Cl, F)Increased metabolic stability and potency.General
C5 Substituted Pyrrolidine (B122466)/CyclohexanolDramatically increased inhibitory activity via H-bonding.Kinases (Trk, Pim-1)
C6 Basic Amine Side-ChainEnhanced cellular activity and potency.Kinases (KDR)
C7 Electron-Donating Groups (e.g., Methoxy)Strengthened binding interactions.General

Conformational Flexibility and Intramolecular Interactions

The fused bicyclic structure of the pyrazolo[1,5-a]pyrimidine core imparts a high degree of rigidity and planarity. nih.govmdpi.com This structural rigidity is often advantageous in drug design because it reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity. The defined, planar shape allows the scaffold to fit well into the typically flat, aromatic-rich ATP-binding sites of many protein kinases. nih.gov

While the core itself is rigid, the substituents attached at various positions introduce degrees of conformational flexibility. For example, aryl rings attached at C3 or C5 can rotate, and aliphatic linkers or side chains can adopt multiple conformations. Optimizing the orientation of these flexible substituents is a key aspect of drug design. For instance, in Trk inhibitors, the orientation of a difluorophenyl group was found to be important for minimizing steric hindrance and optimizing interactions within the binding pocket. mdpi.comnih.gov Computational studies can help understand the preferred conformations and how they influence the dynamics of interaction with a biological target. nih.gov

Ligand Efficiency and Optimization Strategies

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (typically measured by heavy atom count). It is a useful guide for optimizing lead compounds. The goal is to maximize binding affinity while keeping the molecular size and lipophilicity within a range that favors good pharmacokinetic properties.

The optimization of pyrazolo[1,5-a]pyrimidine-based compounds often follows a clear strategic path. A common starting point is a "hit" compound identified from high-throughput screening, which may have modest potency. This initial hit is then systematically optimized. For example, the development of an aryl hydrocarbon receptor (AHR) antagonist began with a pyrazolo[1,5-a]pyrimidine hit with an IC₅₀ of 650 nM. Through systematic SAR studies and chemical modifications, the potency was improved over 20-fold to yield a compound with an IC₅₀ of 31 nM. rsc.org

Mechanistic Investigations of 2 Methylpyrazolo 1,5 a Pyrimidin 6 Amine Derivatives

Elucidation of Molecular Target Interactions

The therapeutic potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is largely defined by their interactions with specific biological macromolecules. These interactions can lead to the inhibition of key enzymes or the modulation of receptor activity, forming the basis of their pharmacological effects.

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of several enzyme classes, most notably protein kinases, Dipeptidyl Peptidase-IV (DPP-IV), and Phosphodiesterase 2A (PDE2A).

Protein Kinases: Pyrazolo[1,5-a]pyrimidines are a significant class of protein kinase inhibitors (PKIs), playing a crucial role in targeted cancer therapy. researchgate.netnih.gov They can act as ATP-competitive or allosteric inhibitors, targeting a wide range of kinases. researchgate.netnih.gov For instance, a library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized, yielding potent and selective inhibitors of PI3Kδ, with IC50 values as low as 18 nM. researchgate.netmdpi.com Another study developed new derivatives as dual inhibitors of cyclin-dependent kinase-2 (CDK2) and tubulin polymerization, with compound 6h showing a CDK2/Cyclin A IC50 value of 6.37 ± 0.41 μM and 70.9% tubulin polymerization inhibition. nih.gov The scaffold is also essential for targeting Tropomyosin Receptor Kinases (Trks), where it forms a critical hinge interaction with the Met592 residue. nih.govmdpi.com Further research has identified derivatives active against Pim-1/2 kinases and Casein kinase 2 (CK2), with a 3-phenyl derivative showing an IC50 of 45 nM against CK2. researchgate.netmdpi.com

Interactive Data Table: Protein Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative ClassTarget KinaseKey CompoundIC50 ValueReference
Benzimidazole derivativesPI3KδCPL302415 (6 )18 nM researchgate.netmdpi.com
Phenyl and Methyl derivativesCDK25b 8.64 µM (vs. HCT-116) ekb.egekb.eg
Picolinamide (B142947) derivativesTrkA8 / 9 1.7 nM nih.govmdpi.com
General derivativesPim-1/250 Not specified researchgate.net
6-(tetrazol-5-yl)-7-amino derivativesCK22i 45 nM mdpi.com
General derivativesCDK2/Tubulin6h 6.37 µM (CDK2) nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of agents used for treating type 2 diabetes. nih.gov Research has focused on substituting the tetrahydrotriazolopyridine motif in the established inhibitor Sitagliptin with novel fused pyrazolopyrimidine fragments. nih.govrjraap.com Studies have shown that β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives possess significant DPP-IV inhibition, with IC50 values as low as 21.4 nM, comparable to Sitagliptin (IC50 = 28 nM). nih.govrjraap.com These compounds also demonstrated satisfactory selectivity over related enzymes like DPP-8 and DPP-9. nih.govrjraap.com

Phosphodiesterase 2A (PDE2A): Inhibition of PDE2A is a therapeutic strategy for central nervous system disorders by enhancing cognitive function. google.com While much of the literature points to related heterocyclic systems like researchgate.netrsc.orgnih.govtriazolo[1,5-a]pyrimidines as PDE2 inhibitors, the broader pyrimidine-fused scaffold is of significant interest. google.com PDE2A inhibition has been shown to increase neuronal cGMP, synaptic plasticity, and memory performance. google.com Specific PDE2A inhibitors can promote functional recovery and enhance connectivity in neuronal populations after events like a stroke. nih.gov

Beyond enzyme inhibition, pyrazolo[1,5-a]pyrimidine derivatives have been developed as receptor antagonists. A notable example is their activity against the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in immune system regulation and cancer immunology. rsc.org Through systematic optimization, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified with an initial IC50 of 650 nM, which was subsequently improved to 31 nM through structure-activity relationship studies. rsc.org Additionally, the related pyrazolo[4,3-d]pyrimidin-7-amino scaffold has been explored to target human A1 and A2A adenosine (B11128) receptors, achieving nanomolar affinity and acting as potent antagonists. documentsdelivered.com

Pathways of Biological Efficacy at a Cellular Level

The interaction of these derivatives with molecular targets initiates a cascade of events at the cellular level, leading to broader biological outcomes such as the modulation of signaling pathways and antiproliferative effects.

The inhibition of protein kinases by pyrazolo[1,5-a]pyrimidine derivatives directly impacts cellular signaling. As a member of the class I PI3K family, PI3Kδ is a critical signaling molecule that regulates the differentiation, proliferation, and survival of immune cells. nih.gov Its inhibition by these derivatives can thus modulate immune responses. mdpi.comnih.gov Similarly, Pim kinases are involved in the JAK/STAT signaling pathway, and their inhibition can affect cell cycle progression, proliferation, and apoptosis resistance. researchgate.net The development of macrocyclic pyrazolo[1,5-a]pyrimidine inhibitors targeting NAK kinases, such as AAK1, has been shown to inhibit the phosphorylation of the AP-2 complex, a key component in clathrin-mediated endocytosis, which is a pathway often exploited by viruses for host cell entry. biorxiv.org

The ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit protein kinases, particularly those involved in cell cycle regulation like CDKs, underpins their significant antiproliferative and cytotoxic activities. researchgate.netnih.govekb.egrsc.org

Studies have demonstrated the efficacy of these compounds against various human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). ekb.eg For instance, a series of N-anilino- researchgate.netrsc.orgnih.govtriazolo[1,5-a]pyrimidine-7-amine derivatives showed marked antiproliferative activity, with some compounds being superior to cisplatin. researchgate.net

The mechanisms underlying this cytotoxicity often involve the induction of cell cycle arrest and apoptosis. nih.gov A study on dual CDK2/tubulin inhibitors found that the lead compounds caused remarkable cell cycle arrest at the S/G2-M transition in MDA-MB-231 breast cancer cells. nih.gov Furthermore, these compounds were shown to induce apoptosis by activating both intrinsic (P53, Bax, Bcl-2, cytochrome-c, caspase-9) and extrinsic (caspase-8) pathway markers. nih.gov

Interactive Data Table: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)MechanismReference
5b HCT-1168.64CDK2 Inhibition ekb.eg
6q MDA-MB-23112.75CDK2/Tubulin Inhibition, Apoptosis, Cell Cycle Arrest nih.gov
6h MDA-MB-2316.44CDK2/Tubulin Inhibition, Apoptosis, Cell Cycle Arrest nih.gov
VI10 Bel-7402, HT-1080Not specified (most active)Not specified researchgate.net
10a-c Ehrlich Ascites Carcinoma (EAC)Moderate activityNot specified researchgate.netmdpi.com

Ionic Pathways and Reaction Mechanisms in Synthesis

The synthesis of the pyrazolo[1,5-a]pyrimidine core is versatile, allowing for extensive structural modifications. The primary and most studied synthetic route involves the cyclocondensation reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds. nih.govrsc.org This approach enables modifications at positions 2, 3, 5, 6, and 7 of the scaffold. nih.gov

A multi-step synthesis for 2-methyl pyrazolo[1,5-a]pyrimidine derivatives starts with the reaction of 5-Amino-3-methylpyrazole and diethyl malonate in the presence of a base like sodium ethanolate. nih.gov The resulting dihydroxy-heterocycle is then chlorinated using phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.gov This dichloro-intermediate is a key building block, with the chlorine at position 7 being highly reactive, allowing for selective nucleophilic substitution. nih.gov Subsequent functionalization is often achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Suzuki couplings to introduce diverse substituents. nih.govnih.govrsc.org

Other synthetic strategies include microwave-assisted methods and one-pot cyclization methodologies. nih.gov One interesting mechanism involves the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylbutyrolactone, which proceeds via the opening of the butyrolactone ring as the final step in the cyclization process. nih.gov The regioselectivity of these reactions can be highly dependent on the specific reactants and conditions used. organic-chemistry.orgrsc.org For example, the reaction of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters proceeds with high regioselectivity to yield pyrazolo[1,5-a]pyrimidines with an ester function at the 7-position. organic-chemistry.org

Computational Chemistry and Molecular Modeling of 2 Methylpyrazolo 1,5 a Pyrimidin 6 Amine Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-methylpyrazolo[1,5-a]pyrimidin-6-amine and its analogs, docking studies are crucial for elucidating the binding modes and interactions with various biological targets, particularly protein kinases and enzymes implicated in disease.

Researchers have extensively used molecular docking to understand how pyrazolo[1,5-a]pyrimidine (B1248293) derivatives interact with the active sites of target proteins. For instance, studies have explored the binding of these compounds to enzymes such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. ekb.egnih.gov Docking simulations for derivatives of this scaffold into the ATP-binding pocket of CDK2 have revealed key interactions. The pyrazolo[1,5-a]pyrimidine core often forms essential hydrogen bonds with hinge region residues, such as Leu83, mimicking the binding of the native ATP ligand. ekb.eg

Furthermore, docking studies have been employed to investigate the potential of these compounds as antimicrobial agents by simulating their interaction with enzymes like DNA gyrase and 14-alpha demethylase. johnshopkins.edunih.gov These simulations help identify crucial amino acid residues involved in the binding and stabilization of the ligand-enzyme complex, providing a structural basis for the observed biological activity. The binding energy scores calculated from these studies are often used to rank potential inhibitors and guide the synthesis of more potent analogs. ekb.egarabjchem.org

Table 1: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

Target ProteinPDB CodeKey Interacting ResiduesSignificance of InteractionReference
Cyclin-Dependent Kinase 2 (CDK2)Not SpecifiedLeu83Hydrogen bonding in the hinge region, crucial for inhibitory activity. ekb.eg
DNA Gyrase2XCTNot SpecifiedLower binding energy suggests potential as an antimicrobial agent. johnshopkins.edu
Tubulin (Colchicine Binding Site)Not Specifiedα and β tubulin residuesMultiple strong interactions indicate potential for dual inhibition of CDK2 and tubulin. nih.gov
Casein Kinase 2 (CK2)Not SpecifiedNot SpecifiedGood binding scores suggest a potential mechanism for anticancer activity. ekb.eg

Quantum Chemical Calculations for Electronic and Reactivity Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules like this compound. These methods provide valuable information that complements experimental findings and aids in understanding the molecule's intrinsic properties.

DFT calculations can determine the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govgazi.edu.tr A smaller energy gap generally implies higher reactivity. These calculations have been used to explain the electronic arrangement and reactivity descriptors for pyrazolo[1,5-a]pyrimidine derivatives, correlating them with their observed biological activities. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is used to study the electronic excited states and to predict the absorption and emission spectra of fluorescent molecules. For the pyrazolo[1,5-a]pyrimidine scaffold, TD-DFT calculations have helped to understand their photophysical properties, revealing how different substituents on the fused ring system influence the intramolecular charge transfer (ICT) characteristics and thus their behavior as fluorophores. rsc.org Electrostatic potential maps generated from these calculations can also identify regions of a molecule that are likely to act as hydrogen bond donors or acceptors, which is valuable information for interpreting molecular docking results. johnshopkins.edu

Table 2: Calculated Quantum Chemical Parameters for a Pyrazolo[1,5-a]pyrimidine System

ParameterDescriptionTypical ApplicationReference
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicting reactivity and sites for electrophilic attack. nih.govgazi.edu.tr
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicting reactivity and sites for nucleophilic attack. nih.govgazi.edu.tr
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical stability.Assessing molecular reactivity and electronic excitation energy. nih.govgazi.edu.tr
Dipole MomentMeasure of the overall polarity of the molecule.Understanding solubility and intermolecular interactions. gazi.edu.tr
Electrostatic PotentialVisualizes charge distribution and predicts sites for hydrogen bonding.Corroborating binding modes observed in molecular docking. johnshopkins.edu

In Silico Workflow Development for Rational Molecular Design

The rational design of novel molecules based on the this compound core involves a systematic in silico workflow that integrates various computational techniques to guide the synthetic process. This workflow aims to optimize the pharmacological profile of lead compounds by iteratively designing, predicting properties of, and prioritizing new derivatives.

A typical workflow begins with the identification of a biological target and a lead compound or scaffold, such as the pyrazolo[1,5-a]pyrimidine core. nih.gov Structure-based drug design (SBDD) approaches, which rely on the 3D structure of the target protein, are often used. Molecular docking is performed to understand the binding mode of the initial scaffold. Based on this, new derivatives are designed in silico by adding or modifying functional groups to enhance interactions with the target or to improve physicochemical properties. nih.govresearchgate.net

These newly designed molecules are then subjected to a battery of computational filters. This includes predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties to assess their drug-likeness. johnshopkins.eduekb.eg Quantum chemical calculations may be run to ensure electronic stability. This multi-step computational evaluation allows researchers to prioritize a smaller set of the most promising candidates for chemical synthesis and subsequent biological testing, thereby saving significant time and resources. nih.gov

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazolo[1,5-a]pyrimidine systems, QSAR studies have been instrumental in identifying the key structural features that govern their potency against various targets. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. Then, for each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that relates these descriptors to the observed activity. mdpi.com

These models can elucidate which molecular properties are favorable or unfavorable for activity. For example, a QSAR study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors identified specific substituents at different positions that were favorable for inhibitory activity. researchgate.net Once validated, these predictive models can be used to estimate the activity of newly designed compounds before they are synthesized, providing a valuable tool for lead optimization and the rational design of more potent analogs. nih.gov

Table 3: Components of a Typical QSAR Model Development

ComponentDescriptionExampleReference
DatasetA series of related compounds with measured biological activity.Pyrazolo[1,5-a]pyrimidine analogs with IC₅₀ values for Pim-1 kinase inhibition. researchgate.net
Molecular DescriptorsNumerical values that characterize the structure and properties of a molecule.Topological, electronic (e.g., MATS4e), and physicochemical (e.g., SlogP) descriptors. mdpi.com
Statistical MethodAlgorithm used to correlate descriptors with activity.Stepwise Multiple Linear Regression (S-MLR), Partial Least Squares (PLS), k-Nearest Neighbors (kNN). researchgate.netmdpi.com
Model ValidationProcess to assess the robustness and predictive power of the model.Internal validation (cross-validation, Q²) and external validation (prediction on a test set, R²pred). researchgate.net

Advanced Research Applications of 2 Methylpyrazolo 1,5 a Pyrimidin 6 Amine Analogs

Development as Enzyme Inhibitors

The versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core has enabled the design and synthesis of potent inhibitors for several classes of enzymes. eurekaselect.com Through techniques like palladium-catalyzed cross-coupling, diverse functional groups can be introduced to the core structure, enhancing binding affinity and selectivity for specific enzyme targets. rsc.org This has led to the identification of numerous derivatives with significant inhibitory activity against protein kinases, phosphodiesterases, and dipeptidyl peptidase-4.

Pyrazolo[1,5-a]pyrimidine derivatives are a notable class of compounds with powerful protein kinase inhibitor (PKI) activity, which is crucial for targeted therapies, particularly in oncology. nih.govrsc.org Protein kinases are key regulators of cellular signaling pathways, and their disruption is a common factor in diseases like cancer, making them important targets for small-molecule inhibitors. rsc.orggoogle.com Compounds based on this scaffold can act as both ATP-competitive and allosteric inhibitors of protein kinases. researchgate.net

Analogs of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine have been engineered to selectively inhibit a wide array of protein kinases. nih.govrsc.orgresearchgate.net

Casein Kinase 2 (CK2): Dysregulation of CK2, a serine/threonine kinase, is linked to cancer development. biorxiv.orgnih.gov Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of highly potent and selective CK2 inhibitors. biorxiv.org For instance, the compound IC20 (31) demonstrated high in vitro potency with a dissociation constant (KD) of 12 nM and showed exclusive selectivity for CK2. nih.gov

Phosphoinositide 3-kinase δ (PI3Kδ): As a key regulator of immune cell function, PI3Kδ is a target for inflammatory and autoimmune diseases. nih.gov A series of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives were synthesized as small-molecule inhibitors of PI3Kδ, exhibiting IC50 values in the low nanomolar range. nih.gov The most potent compound, CPL302253 (54), registered an IC50 of 2.8 nM. nih.gov

B-Raf Kinase: This kinase is a critical component of the Raf-MEK-ERK signaling pathway, and its inhibitors are used to treat melanoma and other cancers. nih.gov Novel pyrazolo[1,5-a]pyrimidine derivatives, specifically pyrazolo[1,5-a]pyrimidine-3-carboxylates, have been identified as B-Raf kinase inhibitors. nih.gov Some analogs have been shown to bind to B-Raf kinase without forming a traditional hinge-binding hydrogen bond. researchgate.net

Tropomyosin Receptor Kinase (Trk): The Trk family (TrkA, TrkB, TrkC) of receptor tyrosine kinases are promising therapeutic targets for solid tumors. mdpi.com The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three marketed drugs for NTRK fusion cancers. mdpi.com Picolinamide-substituted derivatives have shown excellent enzymatic inhibition of TrkA, with compounds demonstrating IC50 values as low as 1.7 nM. mdpi.com The scaffold's interaction with the Met592 residue in the hinge region is crucial for its binding affinity. mdpi.com

Other Kinases: The pyrazolo[1,5-a]pyrimidine framework has demonstrated inhibitory activity against a broad spectrum of other kinases, including Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase kinase (MEK), Cyclin-dependent kinases (CDK1/2), and Pim-1 kinase, highlighting its versatility in developing targeted cancer therapies. nih.govrsc.orgresearchgate.net

Target KinaseKey Derivative TypeReported PotencyReference
CK2Macrocyclic pyrazolo[1,5-a]pyrimidineKD = 12 nM nih.gov
PI3KδIndol-4-yl-pyrazolo[1,5-a]pyrimidineIC50 = 2.8 nM nih.gov
B-RafPyrazolo[1,5-a]pyrimidine-3-carboxylate- nih.gov
TrkAPicolinamide-substituted pyrazolo[1,5-a]pyrimidineIC50 = 1.7 nM mdpi.com

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), acting as a terminal switch for their signaling pathways. mdpi.com Inhibition of these enzymes is a therapeutic strategy for various conditions. drugbank.com Analogs based on the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as PDE inhibitors. google.com Specifically, 6-alkyl dihydropyrazolopyrimidinone compounds have been developed as inhibitors of phosphodiesterase 2 (PDE2), particularly the PDE2A isoform. google.com Inhibition of PDE2A has been shown to enhance cognitive function in preclinical models and is being explored for treating neurological and psychiatric disorders, including schizophrenia and cognitive deficits associated with aging and Alzheimer's disease. google.com

DPP-IV inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus. nih.govmdpi.comdrugs.com The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective DPP-IV inhibitors. pnrjournal.com A key derivative in this class is N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, also known as Anagliptin. pnrjournal.com

DPP-IV is a serine protease that cleaves N-terminal dipeptides from regulatory peptides that have a proline or alanine (B10760859) residue in the second position. nih.gov The development of inhibitors for this enzyme has been a significant breakthrough in anti-diabetic drug discovery. jetir.org Studies on pyrazolopyrimidine derivatives have demonstrated significant DPP-IV inhibition. vietnamjournal.runih.gov For example, a series of β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives showed potent DPP-IV inhibition with IC50 values ranging from 21.4 to 59.8 nM, which is comparable to the established DPP-IV inhibitor Sitagliptin (IC50 = 28 nM). vietnamjournal.runih.gov These compounds also displayed satisfactory selectivity over related enzymes like DPP-8 and DPP-9. vietnamjournal.ru

Derivative ClassReported Potency (IC50)Reference
β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines21.4 - 59.8 nM vietnamjournal.ru
Sitagliptin (Reference)28 nM vietnamjournal.ru

The therapeutic effect of DPP-IV inhibitors is achieved by modulating the incretin (B1656795) system. mdpi.com Incretins are gut hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), that are released in response to food intake. tg.org.aunih.gov These hormones play a vital role in glucose homeostasis by stimulating the secretion of insulin (B600854) from pancreatic β-cells in a glucose-dependent manner. tg.org.auglucagon.com

DPP-IV is the enzyme responsible for the rapid degradation and inactivation of GLP-1 and GIP. nih.govglucagon.com By inhibiting DPP-IV, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide (B3002153) analogs and other gliptins prevent the breakdown of these incretin hormones. mdpi.com This leads to increased circulating levels and prolonged activity of active GLP-1 and GIP. nih.govjetir.org The enhanced incretin activity results in several beneficial downstream effects for glycemic control:

Increased Insulin Secretion: Augmented GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to high blood glucose levels. tg.org.aunih.gov

Suppressed Glucagon Secretion: GLP-1 also inhibits the release of glucagon, a hormone that raises blood glucose levels, from pancreatic α-cells. glucagon.com

This glucose-dependent mechanism of action is a key advantage, as it enhances insulin secretion primarily when blood sugar is high, thereby minimizing the risk of hypoglycemia. tg.org.au

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors (referencing 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide as a key derivative)

Potential in Anti-infectious Agent Development

Analogs derived from the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant promise as a new class of anti-infectious agents. Their broad-spectrum activity encompasses antibacterial, antifungal, antitubercular, and antiviral properties, making them a focal point of extensive research.

The pyrazolo[1,5-a]pyrimidine nucleus is a recognized purine (B94841) analog, and its derivatives have been a subject of interest for their antimicrobial properties for many years. nih.gov Research has led to the synthesis of novel pyrazolo[1,5-a]pyrimidines with potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov

In one study, a series of novel pyrazolo[1,5-a]pyrimidine derivatives and their cycloalkane ring-fused counterparts were synthesized and evaluated for their antibacterial activity. nih.gov Several compounds, including 8b , 10e , 10i , and 10n , emerged as the most active against a panel of bacterial species. Notably, compound 10i , which features two 4-bromophenyl moieties, showed reactivity that surpassed the ampicillin (B1664943) standard. nih.gov Another study focused on preparing new pyrazolo[1,5-a]pyrimidin-2-amines linked to arene units. researchgate.net It was observed that analogs with a 3-(4-methoxybenzyl) group generally exhibited greater antibacterial activity than those with a 3-(4-chlorobenzyl) group. Specifically, derivatives linked to 7-p-tolyl and 7-(4-methoxyphenyl) units showed the most potent activity, with MIC/MBC values of 2.8/5.6 µM and 2.6/5.3 µM, respectively. researchgate.net

Further research into pyrazolo[1,5-a]pyrimidine derivatives containing sulfonamido moieties has also yielded compounds with significant antibacterial action. researchgate.net Additionally, a study investigating novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives as carbonic anhydrase inhibitors found that several compounds demonstrated inhibitory potencies at low concentrations (MICs = 2–8 µg/mL) against both Gram-positive and Gram-negative bacteria. nih.gov This study also highlighted that substituting the aryl group at the C7 position with an amino or hydroxyl group enhanced antibacterial activity. nih.gov

CompoundModificationsNoted Antibacterial Activity
Compound 10iContains two 4-bromophenyl moietiesDemonstrated higher reactivity compared to ampicillin. nih.gov
3-(4-methoxybenzyl)-linked pyrazolo[1,5-a]pyrimidinesAttached to 7-p-tolyl and 7-(4-methoxyphenyl) unitsShowed potent activity with MIC/MBC values of 2.8/5.6 µM and 2.6/5.3 µM, respectively. researchgate.net
Various DerivativesAmino or hydroxyl group at C7 positionEnhanced antibacterial activity observed. nih.gov

The exploration of pyrazolo[1,5-a]pyrimidine analogs has extended to their potential as antifungal agents. eijppr.com A study involving the synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines evaluated their efficacy against five different phytopathogenic fungi. nih.gov The results indicated that some of these compounds were effective at inhibiting fungal growth. For example, the 6,7-diarylpyrazolo[1,5-a]pyrimidine analog 4j inhibited the growth of Alternaria solani with an EC50 value of 17.11 µg/mL. Another analog, 4h , was effective against both Cytospora sp. and Fusarium solani, with EC50 values of 27.32 µg/mL and 21.04 µg/mL, respectively. nih.gov These findings underscore the potential of this chemical class in developing new antifungal treatments, particularly for agricultural applications.

CompoundTarget FungiEC50 Value (µg/mL)
6,7-diarylpyrazolo[1,5-a]pyrimidine (4j)Alternaria solani17.11 nih.gov
6,7-diarylpyrazolo[1,5-a]pyrimidine (4h)Cytospora sp.27.32 nih.gov
Fusarium solani21.04 nih.gov

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new antituberculosis drugs. nih.govacs.org Through high-throughput screening and subsequent optimization, a focused library of analogs was synthesized to explore their structure-activity relationships against Mycobacterium tuberculosis (Mtb). nih.govacs.org This research led to significant improvements in antitubercular activity. The most effective compounds from this series demonstrated low cytotoxicity and showed promising activity against Mtb within macrophages. nih.govacs.org Active compounds such as P19 , P24 , and P25 were selected for further biological studies due to their favorable cytotoxicity profiles against HepG2 cells. acs.org The general synthesis of these pyrazolo[1,5-a]pyrimidin-7(4H)-ones involves a one-step cyclocondensation reaction between β-ketoesters and aminopyrazoles. nih.govacs.org

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of the respiratory syncytial virus (RSV) fusion (F) protein. nih.govjst.go.jp The development of safe and effective small-molecule anti-RSV drugs is a significant goal, and this class of compounds has shown considerable promise. nih.govjst.go.jp

Analogs containing a piperidine (B6355638) ring at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold, such as presatovir, are known candidates for RSV F protein inhibitors. nih.govjst.go.jp The piperidine ring is thought to help establish a crucial dihedral angle between the scaffold and the amide bond plane, which is important for anti-RSV activity. nih.govjst.go.jp

Further research led to the design of a new series of 2-(1-alkylaminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives. A molecular dynamics study proposed replacing the piperidine ring with an acyclic chain. nih.gov This resulted in compound 9c , which has a 1-methylaminopropyl moiety and exhibited potent anti-RSV activity with an EC50 value below 1 nM, comparable to presatovir. nih.gov Subsequent optimization of the benzene (B151609) ring on compound 9c led to the discovery of 14f , an even more potent RSV F protein inhibitor with an EC50 value of 0.15 nM. nih.gov In another approach, the design of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives based on docking studies yielded compounds like 12h , which not only had subnanomolar activity against the wild-type RSV F protein but also showed single-digit nanomolar potency against the drug-resistant D486N mutant. nih.gov

CompoundKey Structural FeatureAnti-RSV Activity (EC50)
Compound 9c1-methyaminopropyl moiety at position 2< 1 nM nih.gov
Compound 14fOptimized benzene ring from 9c0.15 nM nih.gov
Compound 12hMacrocyclic derivativeSubnanomolar (wild-type); single-digit nM (D486N mutant) nih.gov

Exploration in Other Biological Activity Areas

Beyond their anti-infective properties, analogs of this compound have been investigated for a variety of other biological activities, demonstrating the broad therapeutic potential of this heterocyclic system. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold is a core component of compounds investigated for anti-inflammatory properties. nih.govtandfonline.comtandfonline.com A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized to study the effects of structural modifications at the 2-position. nih.gov The varying anti-inflammatory activities observed were linked to the compounds' differential abilities to inhibit the biosynthesis of leukotrienes and/or prostaglandins. nih.gov Among the synthesized series, 4,7-dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) was identified as a particularly potent compound both in vivo and in vitro, exhibiting very low acute toxicity. nih.gov

In a different study, a library of 80 pyrazolo[1,5-a]quinazoline compounds and related derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM). Two of the most potent were compound 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and compound 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide). mdpi.com Molecular modeling suggested these compounds could be ligands for mitogen-activated protein kinases (MAPKs), showing the highest complementarity to JNK3. mdpi.com

CompoundObserved Anti-inflammatory EffectMechanism/Target
4,7-dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c)Powerful pharmacological activity in vivo and in vitro. nih.govInhibition of leukotriene and/or prostaglandin (B15479496) biosynthesis. nih.gov
Compound 13iInhibited LPS-induced NF-κB transcriptional activity (IC50 < 50 µM). mdpi.comPotential ligand for MAPKs, particularly JNK3. mdpi.com
Compound 16Inhibited LPS-induced NF-κB transcriptional activity (IC50 < 50 µM). mdpi.comPotential ligand for MAPKs, particularly JNK3. mdpi.com

Central Nervous System (CNS) Agent Research

Analogs of this compound have been investigated for their potential as agents targeting the central nervous system (CNS). The pyrazolo[1,5-a]pyrimidine scaffold has been engineered to create compounds with specific CNS activities. A significant area of this research has focused on the serotonin (B10506) 5-HT6 receptor, which is found exclusively in the CNS and is a target for various psychotropic agents. acs.org

One study detailed the development of a series of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines. Within this series, a phenylsulfonylcyclopentapyrazolopyrimidine derivative was identified as a highly selective 5-HT6 receptor antagonist with a potent affinity in the low picomolar range. acs.org The development of novel chemical entities with high potency and selectivity for this receptor is considered crucial for advancing the understanding and potential treatment of CNS diseases. acs.org Further research has also indicated that modifications to the substituents at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core can enhance CNS penetration, a key factor for the efficacy of CNS-targeted agents.

Applications in Materials Science (Photophysical Properties)

The pyrazolo[1,5-a]pyrimidine scaffold is of great interest in materials science due to its significant and tunable photophysical properties. nbinno.comnih.gov These compounds form a versatile class of N-heterocyclic systems that have emerged as attractive alternatives to other organic fluorophores. nih.govrsc.org Their rigid, fused, and planar structure provides a robust framework for developing materials with specific optical characteristics. nih.gov The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for structural modifications at various positions, enabling the fine-tuning of their photophysical behavior. nih.govrsc.org

Derivatives of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) have been successfully developed as fluorescent molecules for a range of applications. rsc.org Their notable fluorescence properties, including high quantum yields in different solvents and excellent photostability, make them suitable for use as fluorescent probes and chemosensors. nih.govrsc.orgresearchgate.net

The tunability of their optical properties is a key advantage. By introducing different functional groups at various positions on the heterocyclic core, researchers can control the absorption and emission characteristics. nbinno.com For instance, a probe for cyanide detection based on a pyrazolo[1,5-a]pyrimidine–hemicyanine system has been synthesized, demonstrating high selectivity and low detection limits in aqueous solutions. researchgate.net This highlights their potential in developing sensitive and selective biosensors for environmentally and biologically important analytes.

Extensive research has been conducted to understand the relationship between the structure of pyrazolo[1,5-a]pyrimidine analogs and their photophysical properties. nih.gov These studies have shown that the absorption and emission behaviors are highly dependent on the nature of the substituents on the fused ring system. rsc.orgresearchgate.net

The introduction of electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine ring has been shown to improve both absorption and emission. rsc.orgresearchgate.netresearchgate.net Conversely, the presence of electron-withdrawing groups (EWGs) can lead to lower absorption and emission intensities. rsc.org This tunability allows for the rational design of fluorophores with specific desired characteristics. Some derivatives exhibit large Stokes shifts, and certain substituted versions have demonstrated strong fluorescence intensity with quantum yields as high as 44% due to intramolecular charge transfer (ICT). researchgate.net Furthermore, some analogs bearing simple aryl groups have been found to be good solid-state emitters. rsc.orgresearchgate.net

Table 1: Photophysical Properties of Selected 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine Analogs

Compound ID Substituent at Position 7 Absorption Max (λabs, nm) in THF Emission Max (λem, nm) in THF Fluorescence Quantum Yield (ΦF) in THF
4a 4-Pyridyl 342 413 0.86
4b 2,4-Dichlorophenyl 348 403 0.17
4d Phenyl 342 402 0.23
4e 4-Methoxyphenyl 358 412 0.97

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies for Novel Derivatives

Future research will heavily rely on the development of advanced synthetic strategies to create a diverse library of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives. While the core is typically formed by condensing a 5-aminopyrazole with a 1,3-dielectrophilic compound, modern methodologies can offer greater efficiency, complexity, and control. mdpi.comresearchgate.net

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the core cyclization step, enabling rapid analog synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Buchwald-Hartwig coupling are powerful tools for functionalizing the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govrsc.orgnih.gov Future work could focus on applying these methods to modify the 6-amino group or other positions on the ring system of this compound, introducing a wide range of aryl and heteroaryl substituents.

One-Pot and Multicomponent Reactions: Designing one-pot sequences or multicomponent reactions where the core is formed and functionalized in a single process would be a highly efficient strategy for generating novel derivatives. nih.govnih.gov This approach aligns with the principles of green chemistry by minimizing waste and simplifying purification. nbinno.com

Late-Stage Functionalization: Developing methods for the selective C-H activation and functionalization of the pre-formed this compound scaffold would provide direct access to derivatives that are difficult to obtain through traditional linear synthesis.

A significant synthetic pathway of interest involves the preparation of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, which can subsequently be transformed to introduce an amine group at the 6-position, highlighting a potential route for derivatization. nih.gov

Strategies for Improving Target Selectivity and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor, acting as an ATP-competitive inhibitor for a wide range of kinases, including CDK2, Trk, and PI3Kδ. nih.govrsc.orgmdpi.comnih.gov Future research on this compound analogs should focus on enhancing potency and, crucially, improving selectivity to minimize off-target effects. rsc.org

Proven strategies from related scaffolds that can be applied include:

Structure-Based Design: Utilizing X-ray crystallography data of target proteins, derivatives can be designed to form specific interactions with amino acid residues in the binding pocket. For example, in PI3Kδ inhibitors, specific hydrogen bonds with residues like Trp-760 are critical for selectivity. nih.gov For Trk inhibitors, a key interaction involves the pyrazolo[1,5-a]pyrimidine core binding to the hinge region residue Met592. mdpi.com

Macrocyclization: This strategy has been successfully used to develop highly selective inhibitors for kinases like ALK2 and FLT3 based on the pyrazolo[1,5-a]pyrimidine core. scispace.com Applying this approach to this compound could lock the molecule into a bioactive conformation, enhancing affinity and selectivity for a specific target.

Targeted Substitutions: Structure-activity relationship (SAR) studies on related compounds have shown that specific substitutions dramatically influence selectivity. rsc.org For instance, adding a morpholine (B109124) group can reduce off-target effects, while incorporating fluorine atoms can enhance interactions with key residues like Asn655 in some kinases. mdpi.com Exploring a variety of substituents on the 6-amino group and other positions of the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) ring is a promising direction.

The table below summarizes key findings from SAR studies on related pyrazolo[1,5-a]pyrimidine kinase inhibitors, which can guide future design.

Target KinaseKey Structural Feature for Potency/SelectivityReference
TrkA Amide bond at the 3rd position; 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5th position. mdpi.comnih.gov
PI3Kδ Modifications at the C(2) and C(5) positions; specific amine subunits. mdpi.com
CK2 Carboxylic acid group on a pendant aromatic ring; macrocyclization. scispace.com
CDK2/TRKA Potent dual inhibition achieved with specific aryl substitutions at the 7-position. mdpi.com

Rational Design of Next-Generation this compound Analogs

The rational design of new analogs will integrate synthetic advancements with a deep understanding of SAR and computational modeling. mdpi.comresearchgate.net The pyrazolo[1,5-a]pyrimidine framework serves as an ideal starting point for combinatorial library design aimed at drug discovery. mdpi.comresearchgate.net

Future design strategies should focus on:

Computational Docking: Molecular docking simulations can predict the binding modes of novel analogs within the active site of target proteins, helping to prioritize the synthesis of compounds with the highest predicted affinity and best fit. mdpi.com

Exploring Bioisosteres: The 6-amino group can be replaced with various bioisosteres to modulate the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, while maintaining or improving biological activity.

Fragment-Based Drug Discovery (FBDD): The this compound core can be used as a starting fragment, with new functionalities grown or linked to it based on structural information of the biological target. This approach can lead to the development of highly potent and selective inhibitors.

The strategic design will involve optimizing substituents at various positions to enhance biological activity and selectivity for specific targets. mdpi.com

Expanding the Scope of Biological and Material Science Applications

While the primary focus for pyrazolo[1,5-a]pyrimidines has been on kinase inhibition for cancer therapy, the scaffold's inherent biological activity is much broader. nih.govrsc.org Future research should explore the potential of this compound derivatives in other therapeutic and technological areas.

Expanded Biological Applications: The structural similarity of pyrazolo[1,5-a]pyrimidines to natural purines makes them candidates for a wide range of biological targets. researchgate.net Untapped potential lies in their development as:

Antimicrobial and antifungal agents. researchgate.netresearchgate.net

Antiviral compounds (e.g., against HIV reverse transcriptase or HCV). researchgate.net

Anti-inflammatory agents by inhibiting enzymes like COX-1 and COX-2. researchgate.net

Central Nervous System (CNS) agents. nih.gov

Material Science Applications: Pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention for their photophysical properties. mdpi.com By strategically introducing electron-donating or electron-withdrawing groups, the absorption and emission properties can be fine-tuned. nbinno.comrsc.org This opens up possibilities for using novel this compound derivatives as:

Fluorescent probes for bioimaging. nbinno.com

Chemosensors for detecting ions or molecules. nbinno.com

Components in organic light-emitting devices (OLEDs). rsc.org

The development of these derivatives as solid-state emitters is a particularly promising avenue, where structural modifications can lead to materials with high quantum yields. rsc.org

Q & A

Basic: What are the standard synthetic routes for 2-methylpyrazolo[1,5-a]pyrimidin-6-amine?

Methodological Answer:
The synthesis typically involves multi-step sequences starting from substituted pyrazole precursors. For example, a two-step approach begins with methyl ketones (e.g., 1a–g) reacting with amidines or nitriles under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Key intermediates are characterized via IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm regiochemistry and purity. Reaction yields (40–53%) depend on substituent compatibility and solvent selection, with methanol and dimethylamine as recoverable byproducts .

Advanced: How can reaction efficiency (RME) be optimized for 7-substituted derivatives?

Methodological Answer:
Optimizing RME requires balancing steric and electronic effects of substituents. For example, electron-withdrawing groups on the 7-position may slow cyclization, necessitating higher temperatures (e.g., reflux in ethanol or toluene). Catalysts like KOH or DBU can accelerate tandem reactions involving chalcones and pyrazole-amines. Green chemistry approaches, such as solvent-free conditions or microwave-assisted synthesis, improve atom economy. Reaction progress should be monitored via TLC or HPLC to identify bottlenecks like incomplete cyclization or byproduct formation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Mandatory PPE includes nitrile gloves, P95/NIOSH-approved respirators for dust control, and chemical-resistant lab coats. Work should occur in a fume hood to prevent inhalation. In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Dispose of waste via certified hazardous waste services, as environmental toxicity data are incomplete .

Advanced: How do structural modifications influence biological activity (e.g., kinase inhibition)?

Methodological Answer:
Modifications at the 3-, 5-, and 7-positions significantly alter target affinity. For instance:

  • 3-Phenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets (e.g., Pim-1 inhibitors).
  • 6-Amino substituents improve solubility for in vivo assays.
  • 7-Electron-withdrawing groups (e.g., CN, CF3_3) increase metabolic stability.

Structure-activity relationship (SAR) studies should pair combinatorial synthesis (e.g., parallel libraries) with high-throughput screening against target enzymes (e.g., CDK9, BMP receptors). Docking simulations (AutoDock, Schrödinger) guide rational design by predicting binding modes .

Basic: Which spectroscopic techniques are used for characterization?

Methodological Answer:

  • 1H^1H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm).
  • 13C^{13}C-NMR : Confirms sp2^2-hybridized carbons in the pyrimidine ring (δ 150–160 ppm).
  • IR Spectroscopy : Detects NH2_2 stretches (~3400 cm1^{-1}) and C≡N groups (2200–2260 cm1^{-1}).
  • MS (ESI/HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How to address discrepancies in spectral data during characterization?

Methodological Answer:
Discrepancies often arise from tautomerism (e.g., amine-imine equilibria) or residual solvents. Strategies include:

  • Variable Temperature NMR : Resolves dynamic exchange broadening.
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures.
  • HPLC-PDA-MS : Detects low-level impurities (<0.1%). Cross-reference with computational predictions (e.g., ACD/Labs or ChemDraw) to validate assignments .

Basic: What are common biological assays for evaluating this scaffold?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence polarization assays for kinases (e.g., Pim-1) or colorimetric ADP-Glo™ assays.
  • Anticancer Activity : MTT assays using cell lines (e.g., HCT-116, MCF-7) with IC50_{50} calculations.
  • Cellular Uptake : LC-MS quantification of intracellular concentrations after 24-hour exposure.
  • Toxicity Profiling : Ames test for mutagenicity and hERG assays for cardiac risk .

Advanced: How to design a computational workflow for photophysical property prediction?

Methodological Answer:

Geometry Optimization : Use DFT (B3LYP/6-31G*) to minimize energy.

TD-DFT Calculations : Predict absorption/emission wavelengths (S0_0→S1_1 transitions).

Solvent Effects : Apply PCM models to simulate DMSO or water environments.

Charge-Transfer Analysis : NBO analysis identifies electron donor/acceptor moieties. Validate with experimental UV-Vis and fluorescence spectra .

Basic: What storage conditions ensure compound stability?

Methodological Answer:
Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent light-induced degradation. Desiccate to avoid hygroscopic absorption. Stability studies (HPLC monitoring over 6 months) confirm no decomposition under these conditions .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency.
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman to monitor reaction endpoints.
  • Byproduct Recycling : Recover methanol and dimethylamine via distillation .

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Feasible Synthetic Routes

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2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
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Reactant of Route 2
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.